molecular formula C13H11NO2 B2570403 (1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid CAS No. 2227897-53-0

(1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid

Cat. No. B2570403
M. Wt: 213.236
InChI Key: AJMOJSADAZCTDI-WDEREUQCSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms involved .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity, would be determined .

Scientific Research Applications

Molecular Recognition and Chiral Discrimination

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from simple chemical and biocatalytic steps, has been utilized as a chiral solvating agent for the molecular recognition of enantiomers of acids. This method, employing NMR or fluorescence spectroscopy, has shown efficiency in discriminating isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, with potential for quantitative determinations in practical applications (Khanvilkar & Bedekar, 2018).

Synthesis and Chemical Transformations

The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, introducing a doubly constrained ACC derivative system, involved a cyclopropanation process that yielded new types of heterocyclic systems upon transformation. This illustrates the compound's utility in developing novel chemical structures with potential relevance in various scientific fields (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Agrochemical Research

A study on 2,4-bis(fluoroalkyl)quinoline-3-carboxylates showcased the synthesis of quinoline derivatives substituted with fluorinated groups. These compounds, upon saponification, yielded carboxylic acids pivotal for post-functionalization reactions, indicating their significant potential in the development of agrochemical ingredients (Aribi et al., 2018).

Asymmetric Synthesis and Medicinal Chemistry

The enantiomers of a quinolonecarboxylic acid, a potent antibacterial agent, were synthesized efficiently in an asymmetric manner. The S-(+) enantiomer demonstrated notably higher activity against both aerobic and anaerobic bacteria compared to its R-(-) counterpart, highlighting the importance of stereochemistry in the development of more effective antibacterial agents (Rosen et al., 1988).

Decarboxylative Cross-Coupling Reactions

An efficient decarboxylative cross-coupling reaction of quinolin-4(1H)-one 3-carboxylic acids with (hetero)aryl halides under a bimetallic system of PdBr(2) and silver carbonate was established. This protocol broadens the scope of synthesizing diverse 3-(hetero)aryl 4-quinolinones and related heterocycles, showcasing the compound's versatility in organic synthesis (Messaoudi, Brion, & Alami, 2012).

Safety And Hazards

The compound’s potential hazards would be assessed, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1R,2R)-2-quinolin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7H2,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOJSADAZCTDI-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid

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